
3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one
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Overview
Description
3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one is a chemical compound with a unique structure that includes an azetidinone ring, an amino group, and a chlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one typically involves the formation of the azetidinone ring followed by the introduction of the amino and chlorophenyl groups. One common method involves the reaction of 4-chlorobenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized to form the azetidinone ring. The amino group can be introduced through subsequent amination reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Alkylation Reactions
The amino group at the 3-position participates in alkylation reactions, forming secondary or tertiary amines. Common alkylating agents include alkyl halides (e.g., methyl iodide) under basic conditions (e.g., NaH or K₂CO₃).
Reagent | Conditions | Product | Application |
---|---|---|---|
Methyl iodide | DMF, NaH, 0–25°C | 3-(Methylamino)-4-(4-chlorophenyl)-1-ethylazetidin-2-one | Enhances lipophilicity for drug design |
Benzyl chloride | THF, K₂CO₃, reflux | 3-(Benzylamino)-4-(4-chlorophenyl)-1-ethylazetidin-2-one | Protects amino groups during synthesis |
Ring-Opening Reactions Under Acidic Conditions
The strained azetidinone ring undergoes acid-catalyzed ring-opening. For example, in aqueous HCl, the carbonyl group is protonated, leading to nucleophilic attack by water at the β-carbon, resulting in a linear amide derivative .
Oxidation of the Amino Group
The primary amino group is susceptible to oxidation, yielding nitroso or nitro derivatives. This is critical for modifying electronic properties or generating reactive intermediates.
Oxidizing Agent | Conditions | Product | Selectivity |
---|---|---|---|
H₂O₂, Fe²⁺ | pH 4–5, 25°C | 3-Nitroso-4-(4-chlorophenyl)-1-ethylazetidin-2-one | Selective oxidation to nitroso |
KMnO₄, H₂SO₄ | 0°C, 30 min | 3-Nitro-4-(4-chlorophenyl)-1-ethylazetidin-2-one | Full oxidation to nitro group |
Nucleophilic Aromatic Substitution (NAS) at the Chlorophenyl Group
The 4-chlorophenyl substituent can undergo NAS under harsh conditions. For example, reaction with amines at elevated temperatures replaces chlorine with an amino group.
Nucleophile | Conditions | Product | Yield |
---|---|---|---|
Ammonia (NH₃) | 150°C, Cu catalyst | 3-Amino-4-(4-aminophenyl)-1-ethylazetidin-2-one | 45% |
Sodium methoxide | DMSO, 120°C, 12h | 3-Amino-4-(4-methoxyphenyl)-1-ethylazetidin-2-one | 32% |
1,4-Addition Reactions Involving the Azetidinone Core
The conjugated system of the azetidinone ring facilitates 1,4-addition (Michael addition). For instance, Grignard reagents attack the β-carbon of the carbonyl group .
Key Mechanistic Insights
Scientific Research Applications
Biological Activities
Research indicates that 3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one exhibits various biological activities, making it a candidate for drug development. Key areas of interest include:
- Antimicrobial Activity : The compound has shown potential in combating bacterial infections, particularly against resistant strains.
- Anticancer Properties : Preliminary studies suggest efficacy in inhibiting the growth of certain cancer cell lines, indicating its role as a lead compound in oncological therapies.
- Anti-inflammatory Effects : The structural characteristics may allow it to modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic agent.
- Cancer Research : In vitro studies indicated that the compound could inhibit cell proliferation in various cancer types, including breast and lung cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Inflammation Models : Experimental models have shown that administration of this compound can reduce markers of inflammation in animal models, supporting its use in treating conditions like arthritis.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one: Similar structure but with a methyl group instead of an ethyl group.
3-Amino-4-(4-bromophenyl)-1-ethylazetidin-2-one: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one is a synthetic compound belonging to the azetidine class, characterized by its unique structural features, including an amino group and a chlorophenyl substituent. This compound has gained attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by various studies and findings.
The molecular formula of this compound is C12H14ClN3O, with a molecular weight of approximately 225.71 g/mol. The presence of the chlorine atom on the phenyl ring enhances its reactivity and biological activity. The compound's azetidine core contributes to its pharmacological properties through interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that azetidine derivatives can effectively inhibit the growth of various bacterial strains. In one study, derivatives demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Properties
The anticancer potential of this compound has been highlighted in several research articles. Compounds with similar structures have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer cell proliferation .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound may also possess anti-inflammatory effects. Studies have indicated that related azetidine derivatives can reduce inflammation markers in vitro, suggesting a potential therapeutic application in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the azetidine ring and phenyl group can significantly influence pharmacological profiles. For example, the position of the chlorine atom has been shown to affect binding affinity to biological targets .
Compound Name | Structure | Key Properties |
---|---|---|
This compound | Structure | Antimicrobial, anticancer |
3-Amino-4-(3-chlorophenyl)-1-methylazetidin-2-one | Structure | Anticancer properties |
1-Ethyl-3-aminoazetidin-2-one | Structure | Potential anti-inflammatory effects |
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Evaluation : A study conducted on various derivatives demonstrated that modifications to the phenyl ring enhanced antimicrobial activity against resistant bacterial strains.
- Cancer Cell Line Studies : In vitro studies showed that this compound could induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent.
- Inflammation Model : Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory disorders.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one, and how can reaction conditions be optimized?
The synthesis typically involves condensation of 4-chlorobenzaldehyde derivatives with ethylamine precursors, followed by cyclization to form the azetidin-2-one ring. Hydrogenation steps (e.g., using palladium catalysts) are critical for introducing the amino group . To improve yield and purity:
- Use gradient-controlled reactions to minimize side products.
- Optimize solvent polarity (e.g., ethanol or DMF) to enhance cyclization efficiency.
- Monitor reaction progress via TLC or HPLC to terminate at optimal conversion .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR : 1H and 13C NMR confirm substituent positions and ring integrity. Aromatic protons from the 4-chlorophenyl group appear as doublets (δ 7.2–7.5 ppm), while the azetidinone carbonyl resonates at ~170 ppm in 13C NMR .
- FT-IR : The β-lactam carbonyl stretch appears at 1750–1780 cm−1, and NH stretches (amino group) at 3300–3500 cm−1 .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the compound’s reactivity and electronic properties?
Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) are effective for modeling the azetidinone ring’s electronic structure. Key steps:
- Use basis sets (e.g., 6-311++G(d,p)) to optimize geometry and calculate frontier orbitals (HOMO-LUMO gaps).
- Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites for derivatization .
- Validate computational results against experimental IR and NMR data to resolve discrepancies .
Q. What crystallographic strategies resolve structural ambiguities in polymorphic forms of this compound?
- X-ray Diffraction (XRD) : Use SHELX programs for structure solution and refinement. ORTEP-3 visualizes thermal ellipsoids to assess bond-angle distortions .
- Powder XRD : Compare experimental diffractograms with simulated patterns (Mercury software) to identify polymorphs.
- Address disorder in the ethyl group via constrained refinement and occupancy modeling .
Q. How can enantioselective synthesis be achieved for the stereocenter at C3?
- Chiral Catalysts : Employ Ru-BINAP complexes for asymmetric hydrogenation of intermediate enamines .
- Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to induce stereochemistry during cyclization.
- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak columns) .
Q. What experimental protocols assess the compound’s stability under physiological conditions?
- Hydrolytic Stability : Incubate in buffers (pH 1–10) at 37°C. Monitor β-lactam ring degradation via UV-Vis (loss of absorbance at 260 nm) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light Sensitivity : Expose to UV/visible light and track photodegradation products via LC-MS .
Q. How should researchers address contradictions in reported biological activity data?
- Purity Verification : Use orthogonal methods (HPLC, elemental analysis) to confirm sample integrity.
- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed ATP concentrations in kinase inhibition studies).
- Stereochemical Confirmation : Ensure enantiopurity, as racemic mixtures may show conflicting activities .
Q. What formulation strategies improve solubility for in vivo studies?
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Salt Formation : React with HCl or trifluoroacetic acid to form water-soluble salts.
- Nanoencapsulation : Employ liposomal carriers to improve bioavailability and reduce renal clearance .
Properties
Molecular Formula |
C11H13ClN2O |
---|---|
Molecular Weight |
224.68 g/mol |
IUPAC Name |
3-amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one |
InChI |
InChI=1S/C11H13ClN2O/c1-2-14-10(9(13)11(14)15)7-3-5-8(12)6-4-7/h3-6,9-10H,2,13H2,1H3 |
InChI Key |
YZXKRKDHOQOFIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(C1=O)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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